molecular formula C11H15NO3 B139919 o-Ethyl-d-tyrosine CAS No. 127419-60-7

o-Ethyl-d-tyrosine

Cat. No. B139919
M. Wt: 209.24 g/mol
InChI Key: RMYPEYHEPIZYDJ-SNVBAGLBSA-N
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Description

O-Ethyl-d-tyrosine is a chemical compound with the CAS number 127419-60-7 . Its molecular weight is 209.24 . The IUPAC name for this compound is (2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid .


Synthesis Analysis

While specific synthesis methods for o-Ethyl-d-tyrosine were not found in the search results, it’s worth noting that tyrosine derivatives are often synthesized from phenylalanine . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .


Molecular Structure Analysis

The linear formula for o-Ethyl-d-tyrosine is C11H15NO3 . The InChI code for this compound is 1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 .


Physical And Chemical Properties Analysis

O-Ethyl-d-tyrosine has a molecular weight of 209.24 . .

Scientific Research Applications

Biodegradable Polymers

o-Ethyl-d-tyrosine, as a derivative of the amino acid L-tyrosine, plays a role in the development of biodegradable polymers. Tyrosine-derived polycarbonates and polyarylates, for example, are explored for various applications, including drug delivery, due to their biocompatibility and biodegradability (Bourke & Kohn, 2003).

Enzymatic Catalysis for Nanoscale Patterning

Enzymatic polymerization of tyrosine derivatives, such as tyrosine ethyl ester, is being researched for nanoscale surface patterning. This process utilizes enzymes like horseradish peroxidase for creating biocompatible conducting circuitry with nanoscale features, beneficial in various technological applications (Xu & Kaplan, 2004).

Photooxidation Studies

Studies on the photooxidation of tyrosine and its derivatives, including ethyl esters, have been conducted to understand their behavior under oxidative stress. This research is important for predicting photodynamic damage in biological environments and for the design of pharmaceuticals and therapeutic approaches (Criado et al., 2008).

Antimicrobial Applications

The antimicrobial potential of tyrosine derivatives has been explored. For instance, D-tyrosine has been shown to reduce microbial attachment on surfaces, suggesting its potential use as a non-toxic agent for controlling microbial colonization (Xu & Liu, 2011).

Biotechnological Production

Biotechnological production of L-tyrosine and derived compounds, including o-Ethyl-d-tyrosine, is a significant area of research. This process involves developing microbial strains capable of efficiently producing these compounds, which have applications in food, pharmaceuticals, and cosmetics (Chávez-Béjar et al., 2012).

Role in Neurotransmitter Synthesis

Research into the biogenesis of neurotransmitters like epinephrine and norepinephrine has highlighted the role of tyrosine and its derivatives in these pathways. Understanding these mechanisms is crucial for developing treatments for neurological disorders and enhancing our knowledge of brain chemistry (Hartung et al., 1964).

Future Directions

While specific future directions for o-Ethyl-d-tyrosine were not found in the search results, research in the field of tyrosine and its derivatives is ongoing. For example, tyrosinase is being used to develop biosensors that exploit its ability to catalyze the oxidation of numerous types of phenolic compounds .

properties

IUPAC Name

(2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYPEYHEPIZYDJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Ethyl-d-tyrosine

CAS RN

127419-60-7
Record name O-Ethyl-D-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127419607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-ETHYL-D-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG65NW7N2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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